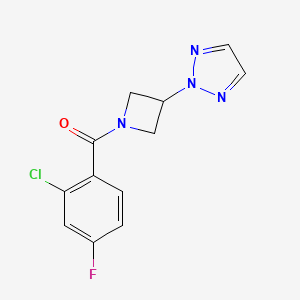

(3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(2-氯-4-氟苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

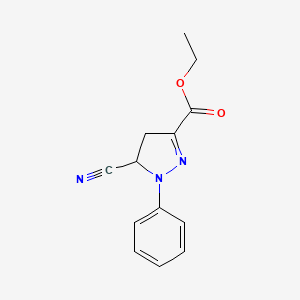

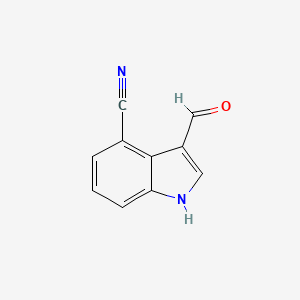

“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone” is a novel organic molecule. It is a type of 1,2,3-triazole β-lactam conjugate , which are known for their antimicrobial properties . These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of similar triazole β-lactam conjugates has been described in the literature . The β-lactam compounds were prepared using a cycloaddition strategy and propargylated at N-1 to afford the desired compounds . A copper-catalyzed click reaction of these β-lactams with different aryl azides provided the 1,2,3-triazole conjugates .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring and a β-lactam ring . The exact structure would need to be confirmed by spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (^1H NMR) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cycloaddition and propargylation reactions . The copper-catalyzed click reaction is a key step in the formation of the 1,2,3-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. For similar compounds, properties such as melting point, yield, and spectroscopic data (FTIR, ^1H NMR) have been reported .科学研究应用

胆固醇吸收抑制

Rosenblum 等人 (1998) 的一项研究探讨了类似氮杂环丁酮化合物在抑制胆固醇吸收方面的功效。他们专门研究了 SCH 58235,一种与 (3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(2-氯-4-氟苯基)甲苯酮 在结构上相似的化合物,并发现它是在动物模型中抑制胆固醇吸收的有效抑制剂 (Rosenblum 等,1998)。

P2X7 拮抗剂的合成

Chrovian 等人 (2018) 使用偶极环加成反应合成了新型 P2X7 拮抗剂。该研究突出了三唑结构,类似于 (3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(2-氯-4-氟苯基)甲苯酮,在情绪障碍治疗的临床候选药物开发中的相关性 (Chrovian 等,2018)。

微波辅助合成

Moreno-Fuquen 等人 (2019) 进行了一项涉及微波辅助弗里斯重排以合成苯甲酰胺衍生物的研究。本研究说明了使用类似方法合成 (3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(2-氯-4-氟苯基)甲苯酮 等化合物的潜力 (Moreno-Fuquen 等,2019)。

抗菌应用

Kuramoto 等人 (2003) 对氟喹诺酮类药物的研究,其与本化合物具有一些结构相似性,发现其对革兰氏阳性菌和革兰氏阴性菌具有显著的抗菌活性。这表明 (3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(2-氯-4-氟苯基)甲苯酮 具有潜在的抗菌应用 (Kuramoto 等,2003)。

抗结核活性

Thomas 等人 (2014) 对含有 1, 2, 4-三唑的氮杂环丁酮衍生物的抗结核活性研究表明,(3-(2H-1,2,3-三唑-2-基)氮杂环丁-1-基)(2-氯-4-氟苯基)甲苯酮 在治疗结核病方面也具有类似的潜力 (Thomas 等,2014)。

作用机制

Azetidines

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .

Triazoles

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Benzoyl Compounds

The benzoyl group is a common feature in many pharmacologically active compounds . It can interact with various biological targets, influencing the activity of the compound .

Fluorinated Compounds

The presence of a fluorine atom can significantly influence the properties of a compound, including its reactivity, stability, and lipophilicity. This can affect how the compound interacts with its target, its pharmacokinetics, and its overall biological activity .

未来方向

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN4O/c13-11-5-8(14)1-2-10(11)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLDNYDKGJYQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944217.png)

![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2944227.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2944230.png)

![2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944232.png)